3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide
CAS No.: 301305-19-1
Cat. No.: VC4948473
Molecular Formula: C18H14ClN3O2S2
Molecular Weight: 403.9
* For research use only. Not for human or veterinary use.
![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide - 301305-19-1](/images/structure/VC4948473.png)
Specification
CAS No. | 301305-19-1 |
---|---|
Molecular Formula | C18H14ClN3O2S2 |
Molecular Weight | 403.9 |
IUPAC Name | 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylpropanamide |
Standard InChI | InChI=1S/C18H14ClN3O2S2/c19-13-5-3-12(4-6-13)10-15-17(24)22(18(25)26-15)9-7-16(23)21-14-2-1-8-20-11-14/h1-6,8,10-11H,7,9H2,(H,21,23)/b15-10- |
Standard InChI Key | GENKWPWNYSHYRY-GDNBJRDFSA-N |
SMILES | C1=CC(=CN=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a thiazolidinone core (a five-membered heterocycle with sulfur and nitrogen) substituted at the 3-position with a propionamide group linked to a pyridin-3-yl moiety. The 5-position contains a 4-chlorobenzylidene group, which enhances its electronic and steric properties .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄ClN₃O₂S₂ |
Molecular Weight | 403.9 g/mol |
IUPAC Name | 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylpropanamide |
SMILES | C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CN=CC=C3)Cl |
Key Functional Groups | Thiazolidinone, chlorobenzylidene, pyridinylamide |
The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, facilitating π-π stacking with biological targets .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step process:
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Knoevenagel Condensation: 2,4-Thiazolidinedione reacts with 4-chlorobenzaldehyde in acetic acid catalyzed by methylamine to form the 5-(4-chlorobenzylidene) intermediate .
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Propionamide Formation: The intermediate undergoes alkylation with bromopropionyl chloride, followed by coupling with 3-aminopyridine .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Knoevenagel Reaction | 4-Chlorobenzaldehyde, Acetic acid, Methylamine, Reflux | 75% |
Propionamide Coupling | Bromopropionyl chloride, DMF, K₂CO₃, RT | 68% |
Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing time from hours to minutes .
Biological Activities
Antifungal Activity
The compound demonstrates potent fungistatic and fungicidal effects against Candida spp., with MIC values ranging from 2–8 µg/mL. Mechanistic studies indicate disruption of fungal glucose transport, leading to energy depletion and cell wall damage .
Table 3: Biological Activity Profile
Activity | Model System | Result |
---|---|---|
Antifungal | Candida albicans | MIC: 4 µg/mL |
Anticancer | MCF-7 cells | IC₅₀: 12.5 µM |
Antimicrobial | S. aureus (MRSA) | MIC: 8 µg/mL |
Mechanism of Action
Glucose Transport Inhibition
The compound competitively inhibits glucose transporters (GLUT-1/GLUT-3) in fungal and cancer cells, disrupting ATP production and inducing apoptosis . Structural analogs without the chlorobenzylidene group show reduced activity, highlighting its role in target binding .
Enzyme Interactions
Docking studies suggest interactions with dihydrofolate reductase (DHFR) and protein kinase C (PKC), potentially explaining its broad-spectrum activity .
Structure-Activity Relationships (SAR)
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Chlorine Substituent: The 4-chloro group on the benzylidene moiety enhances lipophilicity and target affinity. Replacement with methoxy or nitro groups reduces potency by 3–5 fold .
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Thioxo Group: The 2-thioxo moiety is essential for hydrogen bonding with cysteine residues in enzymes. Oxidation to sulfone abolishes activity .
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Pyridinylamide Chain: The propionamide linker improves solubility, while the pyridine ring participates in π-cation interactions with receptors .
Applications in Drug Discovery
Antimicrobial Development
The compound’s dual antifungal and antibacterial activity positions it as a lead for multidrug-resistant infections. Derivatives with modified pyridine rings are under preclinical evaluation .
Oncology Therapeutics
Ongoing studies focus on conjugating the thiazolidinone core with nanoparticles for targeted delivery to tumor microenvironments .
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